molecular formula C12H16ClF2N B3098368 4-benzyl-3,3-Difluoropiperidine hydrochloride CAS No. 1334415-44-9

4-benzyl-3,3-Difluoropiperidine hydrochloride

Cat. No.: B3098368
CAS No.: 1334415-44-9
M. Wt: 247.71 g/mol
InChI Key: BDNSBDFNKFETHF-UHFFFAOYSA-N
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Description

4-Benzyl-3,3-difluoropiperidine hydrochloride is a piperidine derivative featuring a benzyl group at the 4-position and two fluorine atoms at the 3,3-positions of the piperidine ring, with a hydrochloride counterion enhancing solubility. It is primarily used in pharmaceutical research, particularly in drug discovery targeting neurological and metabolic disorders . Key properties include:

  • Molecular Formula: C₁₂H₁₄ClF₂N (inferred from structural analogs and substituents).
  • Purity: >98.00% (HPLC) .
  • Solubility: Soluble in DMSO, with recommended storage at -20°C or -80°C to prevent degradation .

Properties

IUPAC Name

4-benzyl-3,3-difluoropiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-12(14)9-15-7-6-11(12)8-10-4-2-1-3-5-10;/h1-5,11,15H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNSBDFNKFETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CC2=CC=CC=C2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334415-44-9
Record name Piperidine, 3,3-difluoro-4-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334415-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3,3-difluoropiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is then subjected to fluorination to introduce the difluoro groups.

    Benzylation: The next step involves the benzylation of the difluoropiperidine to form 4-benzyl-3,3-difluoropiperidine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3,3-difluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the difluoro groups or reduce other functional groups present in the molecule.

    Substitution: The benzyl group or the difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce piperidine derivatives .

Scientific Research Applications

4-Benzyl-3,3-difluoropiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-3,3-difluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the benzyl moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
4-Benzyl-3,3-difluoropiperidine HCl C₁₂H₁₄ClF₂N 4-benzyl, 3,3-difluoro ~261.7 (estimated) Soluble in DMSO; stable at low temps
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 4-diphenylmethoxy 303.83 Higher lipophilicity; bulkier substituent
4-[(3-Fluorobenzyl)oxy]piperidine HCl C₁₂H₁₅FNO·HCl 4-(3-fluorobenzyloxy) ~275.7 (estimated) Enhanced electronic effects from fluorine
Methyl 3,3-difluoropiperidine-4-carboxylate HCl C₇H₁₁F₂NO₂·HCl 3,3-difluoro, 4-methyl ester ~227.6 (estimated) Ester group increases reactivity
4-(3,4-Dichlorobenzyl)piperidine HCl C₁₂H₁₄Cl₃N 4-(3,4-dichlorobenzyl) 290.6 Higher hydrophobicity from Cl substituents

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size (e.g., in 4-benzyl-3,3-difluoropiperidine HCl) enhance metabolic stability and hydrogen bonding compared to chlorine in 4-(3,4-dichlorobenzyl)piperidine HCl .

Biological Activity

4-Benzyl-3,3-difluoropiperidine hydrochloride is a synthetic organic compound notable for its unique structural features, which include a piperidine ring with a benzyl group and difluorination at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C13H15F2N·HCl, with a molecular weight of approximately 291.73 g/mol. Its structure allows for various chemical reactions that are crucial for synthesizing more complex pharmaceutical compounds.

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. The difluorinated piperidine structure enhances its interaction with various biological targets, including receptors and enzymes.

  • Dopamine Receptor Modulation : The compound has shown potential as a selective antagonist for dopamine receptors, particularly the D4 receptor, which is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
  • Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties, potentially inhibiting the growth of pathogens like Trypanosoma brucei, which causes sleeping sickness .
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Dopamine Receptor Antagonism : In a study focused on D4 receptor antagonists, compounds similar to 4-benzyl-3,3-difluoropiperidine were tested for their binding affinity and functional activity. Results indicated that these compounds could effectively inhibit D4 receptor signaling pathways, which may contribute to their therapeutic effects in neurological disorders .
  • Antiparasitic Efficacy : In another research effort aimed at developing new treatments for trypanosomiasis, derivatives of 4-benzyl-3,3-difluoropiperidine were evaluated for their ability to inhibit T. brucei growth in vitro. The lead compound demonstrated an EC50 value in the low nanomolar range, indicating potent activity against the parasite .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable properties for drug development:

  • Absorption and Distribution : The compound demonstrated good brain penetration capabilities (Kp = 2.9), which is critical for treating central nervous system disorders .
  • Metabolism : Initial findings suggest that the compound undergoes metabolic transformations that could influence its efficacy and safety profile.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine Receptor AntagonismSelective antagonist for D4 receptor
Antiparasitic ActivityInhibits growth of T. brucei
CytotoxicityInduces cell death in cancer cell lines

Q & A

Q. What are the established synthetic routes for 4-benzyl-3,3-difluoropiperidine hydrochloride, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, a common approach modifies the piperidine ring via fluorination using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Benzylation is achieved via alkylation of the piperidine nitrogen with benzyl chloride derivatives. Key variables include solvent choice (e.g., dichloromethane for fluorination), temperature control (−78°C for DAST reactions), and catalyst selection (e.g., palladium on carbon for hydrogenation). Purity optimization requires post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

Technique Key Data Interpretation
¹H/¹³C NMR δ 2.8–3.2 (piperidine protons), δ 4.5 (benzyl CH₂)Fluorine coupling (³JHF) confirms difluoro substitution; integration validates stoichiometry .
Mass Spectrometry [M+H]⁺ = 260.1 (calculated)High-resolution MS confirms molecular formula; fragments indicate ring stability.
HPLC Retention time = 8.2 min (C18 column)Purity >98% validated via UV detection at 254 nm; method: 70% acetonitrile/water.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic systems?

Methodological Answer: Design of Experiments (DOE) is recommended to assess factors like catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and solvent polarity. For fluorination, a study comparing DAST vs. Deoxo-Fluor® revealed DAST provides higher regioselectivity (>90%) but requires strict moisture control . Statistical tools (ANOVA) can identify significant variables. For example, a central composite design showed temperature (p < 0.01) and solvent (p = 0.03) critically impact yield .

Q. How should researchers resolve contradictions in biological activity data for piperidine derivatives like this compound?

Methodological Answer: Contradictions often arise from assay variability (e.g., receptor binding vs. cellular uptake). Cross-validate using orthogonal assays:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to histamine H₃ receptors .
  • Cell-based assays: Measure cAMP inhibition in HEK293T cells transfected with target receptors .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to explain discrepancies in IC₅₀ values .
    Report activity ranges with confidence intervals (e.g., IC₅₀ = 12 ± 3 nM, n = 5) and standardize cell lines/species.

Q. What computational strategies enhance the design of 4-benzyl-3,3-difluoropiperidine derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Quantum Mechanics (QM): Calculate fluorine’s electronegativity effects on ring conformation (e.g., B3LYP/6-31G* basis set) .
  • ADMET Prediction: Tools like SwissADME predict logP (2.1) and BBB permeability (CNS MPO score = 4.5), guiding structural modifications .
  • Reaction Path Search: Use GRRM17 software to identify low-energy intermediates and transition states, reducing trial-and-error synthesis .

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC; <5% degradation at pH 7.4 confirms suitability for in vitro assays .
  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>200°C indicates thermal stability).
  • Light Exposure Tests: Store samples under UV light (254 nm) for 48h; quantify photodegradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-3,3-Difluoropiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-benzyl-3,3-Difluoropiperidine hydrochloride

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